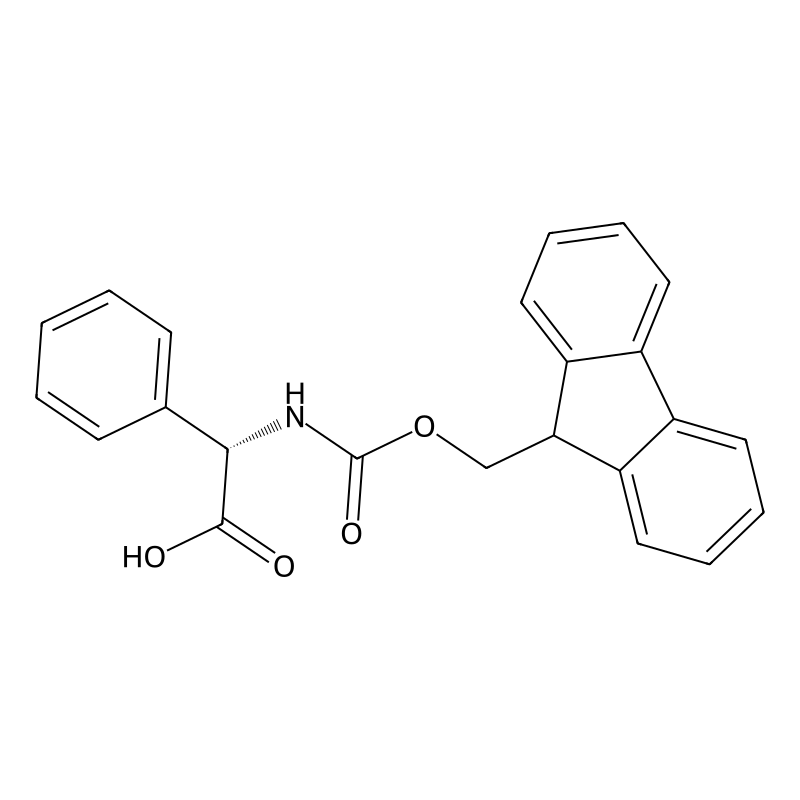

Fmoc-Phg-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

- Fmoc-Phg-OH is a building block for the creation of peptides using a technique called Fmoc solid-phase peptide synthesis (SPPS) . This method involves attaching amino acids, like Fmoc-Phg-OH, to a solid support in a sequential manner to form the desired peptide chain.

- The Fmoc group (Fluorenylmethoxycarbonyl) acts as a protecting group for the amino acid's N-terminus, ensuring that only the desired amino acid participates in the peptide bond formation during each step of the synthesis .

Chemical Biology Studies:

- Fmoc-Phg-OH can be used as a substrate for studying enzymes involved in peptide modification or degradation. Researchers can investigate enzyme activity, specificity, and inhibition mechanisms by employing Fmoc-Phg-OH as a probe molecule .

Drug Discovery and Development:

- Fmoc-Phg-OH can be utilized in the synthesis of peptide-based drugs or drug candidates. By incorporating Fmoc-Phg-OH into the peptide sequence, researchers can design molecules with specific biological properties for therapeutic purposes .

Material Science Applications:

Fmoc-Phg-OH, or N-alpha-(9-fluorenylmethoxycarbonyl)-L-phenylglycine, is a derivative of phenylglycine modified with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is characterized by its aromatic nature and hydrophobic properties, making it an important building block in peptide synthesis. The Fmoc group serves to protect the amino functionality during the synthesis process, allowing for selective deprotection and coupling reactions in solid-phase peptide synthesis (SPPS) .

- Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, which results in the formation of free phenylglycine. This step is crucial for the subsequent coupling of amino acids in peptide chains .

- Coupling Reactions: Fmoc-Phg-OH can react with other amino acids to form peptide bonds. Common coupling reagents include N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole, which facilitate the formation of amide bonds between the carboxylic acid of one amino acid and the amine of another .

While Fmoc-Phg-OH itself does not exhibit direct biological activity, it plays a significant role in the synthesis of peptides that may have various biological functions. Peptides synthesized using Fmoc-Phg-OH can be designed to interact with biological targets, potentially leading to therapeutic applications. The incorporation of phenylglycine into peptides can enhance their stability and bioactivity due to its hydrophobic character .

The synthesis of Fmoc-Phg-OH typically involves:

- Protection of Phenylglycine: The amino group of phenylglycine is reacted with Fmoc-chloroformate or Fmoc-succinimidyl carbonate in the presence of a base (e.g., sodium carbonate) to introduce the Fmoc protecting group.

- Purification: The resulting product is purified using high-performance liquid chromatography to ensure high yield and purity .

- Characterization: Spectroscopic methods such as nuclear magnetic resonance and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Fmoc-Phg-OH is widely used in peptide synthesis, particularly in SPPS due to its stability and ease of deprotection. Its applications include:

- Peptide Synthesis: Used as a building block for synthesizing peptides with specific sequences for research and therapeutic purposes.

- Drug Development: Peptides containing phenylglycine may exhibit enhanced pharmacological properties, making them candidates for drug development .

Several compounds are similar to Fmoc-Phg-OH, each possessing unique characteristics that distinguish them:

| Compound Name | Protecting Groups | Unique Features |

|---|---|---|

| Fmoc-His(Boc)-OH | Fmoc and Boc | Used for histidine, providing dual protection |

| Fmoc-His(Trt)-OH | Fmoc and Trt | Contains trityl protecting group for imidazole |

| Boc-His(Boc)-OH | Boc for both groups | Utilizes Boc protecting groups exclusively |

| Fmoc-Leu-OH | Fmoc | Utilized for leucine; simpler structure |

| Fmoc-Trp(Ph)-OH | Fmoc | Contains phenyl group on tryptophan |

Uniqueness: Fmoc-Phg-OH stands out due to its combination of the Fmoc protecting group with the phenylglycine structure, which offers enhanced stability during synthesis while allowing for selective deprotection under mild conditions. This makes it particularly advantageous for applications in solid-phase peptide synthesis where precision is crucial .

Fmoc-Phg-OH is systematically named (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylacetic acid (IUPAC). Alternative designations include:

Its molecular formula is C₂₃H₁₉NO₄, with a molar mass of 373.4 g/mol.

Molecular Structure and Stereochemistry

The compound features:

- A fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group.

- A phenylglycine (Phg) backbone with a chiral center at C2 (S-configuration).

- A carboxylic acid terminus for peptide bond formation.

Stereochemical Considerations:

The (S)-configuration is critical for maintaining enantiomeric purity in peptide sequences. Racemization to the (R)-form occurs during Fmoc deprotection or coupling, particularly under microwave irradiation.

Structural Representation:

SMILES: C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24InChIKey: PCJHOCNJLMFYCV-NRFANRHFSA-NLaboratory-scale synthesis of fluorenylmethyloxycarbonyl-phenylglycine-hydroxyl follows established protocols for amino acid protection using fluorenylmethyloxycarbonyl reagents [5]. The general procedure involves adding the amino acid to a mixed solution of water and sodium bicarbonate with stirring, cooling the resulting solution to 5°C, then slowly adding fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester or fluorenylmethyloxycarbonyl chloride [5].

The reaction mixture is maintained at 0°C for one hour, then allowed to warm to room temperature overnight [5]. Water is subsequently added and the aqueous layer is extracted twice with ethyl acetate [5]. The organic layer is back-extracted with saturated sodium bicarbonate solution twice, and the combined aqueous layers are acidified to pH 1 with 10% hydrochloric acid and extracted with ethyl acetate three times [5]. The combined organic layers are dried over sodium sulfate and concentrated in vacuo, with the resulting residue purified by flash chromatography on silica gel [5].

Alternative synthesis protocols utilize 2-chlorotrityl chloride resin as a temporary protective group for the carboxylic acid during solid-phase synthesis [21]. The fluorenylmethyloxycarbonyl group is removed using standard piperidine treatment, and the liberated amino group is protected with o-nitrobenzenesulfonyl chloride to form the o-nitrobenzenesulfonyl protecting group [21]. Direct N-alkylation is performed using 1,8-diazabicyclo[5.4.0]undec-7-ene with either dimethyl sulfate or methyl iodide as the alkylating agent [21].

Standard laboratory protocols employ dimethylformamide as the primary solvent for fluorenylmethyloxycarbonyl chemistry due to its excellent solvating properties for both the protecting group and amino acid substrates [22]. Coupling reactions typically utilize 3 equivalents of the protected amino acid with appropriate coupling reagents such as hexafluorophosphate azabenzotriazole tetramethyl uronium, O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate, or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate [23] [25].

Protection Strategies

The fluorenylmethyloxycarbonyl protecting group represents the most widely utilized base-labile N-α-protecting group in modern peptide synthesis [20] [25]. Its selection for phenylglycine protection offers several strategic advantages, including stability toward acids and hydrolysis, and selective removal by weak bases such as piperidine without affecting most other protecting groups or sensitive functional groups [20].

Fluorenylmethyloxycarbonyl protection is particularly advantageous in solid-phase peptide synthesis applications where its compatibility with other reagents and ease of removal streamline synthesis workflows [20]. The protecting group demonstrates excellent stability under the cleavage conditions required for allyl/allyloxycarbonyl removal using palladium(0) catalysts [25]. Relative stability toward tertiary amines such as N,N-diisopropylethylamine and pyridine depends on base concentration, solvent selection, and reaction temperature [25].

The fluorenylmethyloxycarbonyl group exhibits decreased lability toward primary amines, including the amino group of amino acids involved in coupling reactions, although premature fluorenylmethyloxycarbonyl cleavage may occur during very slow coupling reactions [25]. N-silylation of the coupling site can prevent this side reaction and enhance coupling efficiency [25].

Protection strategies must account for the propensity of phenylglycine to undergo racemization during synthesis [3] [6]. Research has demonstrated that racemization occurs primarily during fluorenylmethyloxycarbonyl group removal and, to a lesser extent, during activation and coupling of the fluorenylmethyloxycarbonyl-phenylglycine-hydroxyl residue [3]. Optimization studies have shown that utilizing 2,4,6-trimethylpyridine or 2,6-dimethylpyridine as bases during coupling reactions, combined with (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate as the coupling reagent, can achieve greater than 97% retention of configuration [2] [6].

Purification Techniques

Purification of fluorenylmethyloxycarbonyl-phenylglycine-hydroxyl requires specialized chromatographic techniques due to the compound's unique physicochemical properties [26] [27]. Flash column chromatography on silica gel represents the primary purification method for laboratory-scale preparations [29]. Typical protocols employ silica gel 60 with particle sizes ranging from 35-70 micrometers for optimal separation efficiency [29].

Reversed-phase high-performance liquid chromatography serves as the method of choice for analytical and preparative purification applications [26]. Semi-preparative reversed-phase high-performance liquid chromatography systems utilize C18 columns with gradient elution employing acetonitrile and water containing 0.1% trifluoroacetic acid [26]. Optimal separation conditions typically involve gradients from 10% to 61% acetonitrile over 60 minutes with flow rates of 4.0 milliliters per minute [26].

For peptides with crude purity above 85%, flash chromatography purification using biotechnology instrumentation with C18 columns under 5% to 60% acetonitrile gradients over 12 column volumes provides efficient purification [26]. Fractions are collected based on absorbance monitoring at 214 nanometers and subjected to liquid chromatography-mass spectrometry analysis for purity confirmation [26].

Industrial-scale purification protocols employ two-step chromatographic procedures combining ion exchange chromatography followed by reversed-phase chromatography [24]. Ion exchange purification typically achieves purity levels around 96%, while subsequent reversed-phase polishing steps increase purity to greater than 99.5% [24]. Process optimization studies demonstrate that overall molar yields after both chromatography steps exceed 80% without reprocessing of side fractions [24].

Recrystallization techniques provide an alternative purification approach, particularly for large-scale operations [28] [30]. Optimal recrystallization protocols utilize mixed solvent systems of ethanol and water in carefully controlled ratios, with temperature-controlled crystallization procedures involving slow heating followed by controlled cooling to achieve consistent crystal formation [28]. Precipitation and recrystallization methods have demonstrated recovery rates exceeding 76% of theoretical excess material with purities greater than 95% [30].

Quality Control Methodologies

High-Performance Liquid Chromatography Analysis

High-performance liquid chromatography analysis represents the gold standard for fluorenylmethyloxycarbonyl-phenylglycine-hydroxyl quality assessment [1] [7]. Standard analytical protocols achieve assay values of ≥98.0% with pharmaceutical-grade specifications requiring ≥99.0% high-performance liquid chromatography purity [1] [17]. Analysis typically employs C18 reversed-phase columns with gradient elution systems utilizing acetonitrile and aqueous buffer systems [33].

Derivatization protocols using 9-fluorenylmethyl chloroformate enable sensitive detection and quantification of amino acid content [9] [33]. The derivatization reaction is optimized with respect to pH, buffer concentration, and reproducibility, with optimal conditions achieved using 0.4 M borate buffer at pH 9.20 and a constant ratio of 9-fluorenylmethyl chloroformate to total amino acids of 10:1 [9].

Chiral high-performance liquid chromatography methods utilize polysaccharide-based chiral stationary phases for enantiomeric separation and purity determination [13]. Four different polysaccharide-based chiral stationary phases have been explored in reversed-phase high-performance liquid chromatography, with Lux Cellulose-2 demonstrating the highest success rate for fluorenylmethyloxycarbonyl protected α-amino acid separations [13].

| Analytical Parameter | Specification | Method |

|---|---|---|

| High-performance liquid chromatography Purity | ≥98.0% | Reversed-phase C18 |

| Enantiomeric Purity | ≥99.8% | Chiral stationary phase |

| Water Content | ≤0.5% | Karl Fischer titration |

| Residual Solvents | Per pharmacopeia | Gas chromatography |

Quality control laboratories employ automated high-performance liquid chromatography systems with ultraviolet detection at 260 nanometers for routine analysis [9]. Method validation includes precision studies demonstrating intra-day relative standard deviations ranging from 3.21% to 7.67% with accuracies of 92.34% to 102.51% [33]. Inter-day precision assays show relative standard deviations of 5.82% to 9.19% with accuracies of 90.25% to 100.63% [33].

Mass Spectrometric Verification

Mass spectrometric verification provides definitive molecular weight confirmation and structural characterization of fluorenylmethyloxycarbonyl-phenylglycine-hydroxyl [2] [10]. Electrospray ionization mass spectrometry represents the primary ionization technique, generating protonated molecular ions suitable for analysis [10] [14]. High-resolution mass spectrometry enables accurate mass determination and elemental composition confirmation [29].

Collision-induced dissociation experiments provide structural information and can distinguish between enantiomeric forms through chiral recognition studies [10]. Novel mass spectrometric methods apply transition-metal-bound complex ions containing chiral phenylglycine generated by electrospray ionization mass spectrometry and subjected to collision-induced dissociation [10]. The ratio of competitive dissociation rates correlates with enantiomeric composition, allowing determination of enantiomeric contamination [10].

Tandem mass spectrometry protocols enable identification of potential impurities and degradation products [14]. Liquid chromatography-mass spectrometry systems coupled with universal evaporative light-scattering detection provide comprehensive analytical characterization [29]. Analysis protocols utilize C18 columns with acetonitrile-water mobile phases containing 0.1% formic acid for optimal ionization efficiency [29].

Quality control mass spectrometry procedures include molecular weight verification within ±0.1% of theoretical values and confirmation of expected fragmentation patterns [35]. Stability testing protocols monitor potential degradation pathways and impurity formation under stressed storage conditions [35]. Mass spectrometric methods demonstrate detection limits in the picomole range when coupled with fluorescence detection systems [9].

Optical Rotation Determination

Optical rotation determination provides essential stereochemical characterization for fluorenylmethyloxycarbonyl-phenylglycine-hydroxyl quality control [1] [11]. Standard specifications require [α]20/D values of +81±3° measured at a concentration of 1% in dimethylformamide [1] [7]. Optical rotation measurements serve as a sensitive indicator of enantiomeric purity and can detect small amounts of racemization [11].

Polarimetry instrumentation utilizes sodium D-line wavelength (589 nanometers) at controlled temperature conditions of 20°C [37]. Sample preparation protocols require careful attention to solvent purity and concentration accuracy, as optical rotation values are directly proportional to sample concentration [11]. Measurement procedures typically employ 1 decimeter path length cells with temperature equilibration periods of at least 15 minutes [37].

Advanced optical polarization-based measurement methods include polarized Raman spectroscopy, polarized imaging microscopy, birefringence imaging, and fluorescence polarization for enhanced sensitivity [11]. Polarization camera deployment enables determination of L- and D-enantiomeric abundances through computation of optical rotation as a function of concentration [11]. These methods establish lower bounds on amino acid concentration above which optical rotation can be reliably detected [11].

The racemization of fluorenylmethyloxycarbonyl-phenylglycine-hydroxyl represents a complex stereochemical phenomenon that fundamentally compromises the integrity of peptide synthesis. The mechanistic basis underlying this process involves multiple interrelated pathways that collectively contribute to the loss of stereochemical purity during solid-phase peptide synthesis protocols [1].

The primary mechanism of racemization involves the formation of oxazolone intermediates through cyclization of activated amino acid species. When fluorenylmethyloxycarbonyl-phenylglycine-hydroxyl undergoes activation during coupling reactions, the activated carboxyl group facilitates intramolecular nucleophilic attack by the fluorenylmethyloxycarbonyl-protected amino group, leading to the formation of a five-membered oxazolone ring [2]. This cyclization process is particularly favored due to the enhanced acidity of the alpha-hydrogen in phenylglycine derivatives, which is significantly increased by the electron-withdrawing effects of the adjacent phenyl ring [3] [4].

The oxazolone intermediate exists in equilibrium with its enolate form through a base-catalyzed enolization mechanism. The formation of this enolate intermediate is crucial for racemization, as it generates an achiral planar structure that can be protonated from either face, thereby producing both stereoisomers in equal proportions [5]. The stabilization of the enolate is enhanced by the aromatic system of the phenyl ring, which provides additional resonance stabilization through mesomeric effects [6].

Computational studies have revealed that the enolization process follows a complex pathway involving multiple water molecules that facilitate proton transfer reactions. The presence of water molecules creates a favorable environment for the formation of eight-membered cyclic transition states that significantly lower the activation energy barrier for enolization [7] [8]. This water-assisted mechanism explains the enhanced racemization rates observed in aqueous or humid reaction environments.

The ring-opening of the oxazolone intermediate represents another critical step in the racemization pathway. This process can occur through nucleophilic attack by various species present in the reaction medium, including the amino groups of growing peptide chains or added nucleophiles [9]. The kinetics of ring-opening reactions follow second-order mechanisms and are highly dependent on the concentration and nucleophilicity of attacking species.

Factors Influencing Stereochemical Integrity

Base-Induced Racemization

Base-catalyzed racemization represents the most significant factor affecting the stereochemical integrity of fluorenylmethyloxycarbonyl-phenylglycine-hydroxyl during peptide synthesis. The nature, concentration, and basicity of bases employed in both deprotection and coupling reactions profoundly influence the extent of racemization observed [5].

The mechanism of base-induced racemization involves direct deprotonation of the alpha-hydrogen adjacent to the carbonyl group of activated phenylglycine derivatives. Strong bases such as diisopropylethylamine and piperidine facilitate rapid enolate formation, leading to extensive racemization. Research has demonstrated that the use of diisopropylethylamine as a coupling base results in significant stereochemical degradation, with correct diastereomer percentages often falling below 70% [5].

Table 1: Base Effects on Phenylglycine Racemization

| Base | pKa | Racemization Level | Correct Diastereomer (%) | Comments |

|---|---|---|---|---|

| DIPEA | 10.10 | High | 66 | Standard base, significant racemization |

| N-Methylmorpholine (NMM) | 7.38 | Moderate | 75 | Improved stereochemical retention |

| 2,4,6-Trimethylpyridine (TMP) | 7.43 | Low | 85 | Optimal balance of reactivity and selectivity |

| 2,6-Dimethylpyridine (DMP) | 6.99 | Low | 82 | Good stereochemical integrity |

| Piperidine (20%) | 11.20 | Very High | 45 | Severe racemization observed |

| DBU (1%) | 13.50 | Extremely High | 25 | Complete racemization in short time |

The selection of weaker, sterically hindered bases has proven highly effective in minimizing racemization. Trimethylpyridine and dimethylpyridine derivatives show remarkable ability to preserve stereochemical integrity while maintaining adequate coupling efficiency [5]. These bases possess optimal pKa values that provide sufficient basicity for coupling reactions while avoiding excessive enolate formation that leads to racemization.

The concentration of bases also plays a crucial role in determining racemization rates. Studies have shown that reducing base concentrations can significantly improve stereochemical retention, although this must be balanced against coupling efficiency requirements. The timing of base addition and reaction duration are equally critical, as prolonged exposure to basic conditions invariably leads to increased racemization [10].

Temperature Effects

Temperature represents a fundamental thermodynamic parameter that significantly influences both the kinetics and equilibrium of racemization processes in fluorenylmethyloxycarbonyl-phenylglycine-hydroxyl systems. The relationship between temperature and racemization follows Arrhenius kinetics, with higher temperatures exponentially increasing racemization rates [10].

Table 2: Temperature Effects on Racemization

| Temperature (°C) | Reaction Time (min) | Diastereomeric Purity (%) | Coupling Efficiency (%) | Racemization Rate Constant (min⁻¹) |

|---|---|---|---|---|

| 0 | 120 | 92 | 65 | 0.001 |

| 25 | 60 | 85 | 85 | 0.005 |

| 50 | 20 | 71 | 95 | 0.025 |

| 75 | 10 | 45 | 98 | 0.087 |

| 100 | 5 | 25 | 99 | 0.156 |

Microwave-assisted peptide synthesis protocols have revealed particularly interesting temperature-dependent racemization patterns. While elevated temperatures significantly accelerate coupling reactions and improve overall synthesis efficiency, they simultaneously promote racemization through enhanced molecular motion and increased collision frequencies [3] [11]. The optimal temperature for fluorenylmethyloxycarbonyl-phenylglycine-hydroxyl coupling has been determined to be approximately 50°C, representing a compromise between reaction efficiency and stereochemical preservation [11].

The thermal stability of oxazolone intermediates decreases substantially with increasing temperature, leading to more rapid ring-opening and subsequent racemization. Kinetic studies have demonstrated that the half-life of oxazolone intermediates at 75°C is approximately five times shorter than at room temperature [10]. This temperature dependence necessitates careful optimization of reaction conditions to achieve acceptable coupling yields while maintaining stereochemical integrity.

Solvent Influences

Solvent effects on the racemization of fluorenylmethyloxycarbonyl-phenylglycine-hydroxyl arise from complex interactions involving polarity, hydrogen bonding capacity, and dielectric properties. The choice of solvent profoundly affects both the stability of reactive intermediates and the kinetics of racemization processes [12] [13].

Table 3: Solvent Effects on Stereochemical Integrity

| Solvent | Dielectric Constant | Racemization Rate | Enantiomeric Purity (%) | Coupling Efficiency (%) |

|---|---|---|---|---|

| DMF | 38.3 | High | 65 | 95 |

| NMP | 32.2 | Moderate | 78 | 90 |

| DCM | 8.9 | Low | 88 | 75 |

| DMM | 7.2 | Very Low | 92 | 70 |

| DMSO | 47.2 | High | 62 | 88 |

| Toluene | 2.4 | Low | 85 | 60 |

Polar aprotic solvents such as dimethylformamide and dimethylsulfoxide tend to promote racemization through stabilization of enolate intermediates and enhanced solvation of ionic species. The high dielectric constants of these solvents facilitate charge separation and stabilize the transition states involved in enolization processes [13]. Conversely, less polar solvents provide reduced stabilization for charged intermediates, thereby slowing racemization kinetics.

Recent investigations have identified dipropylene glycol dimethyl ether as a promising green solvent alternative that demonstrates superior stereochemical preservation compared to traditional peptide synthesis solvents. This solvent exhibits significantly reduced racemization rates while maintaining adequate solvation properties for efficient coupling reactions [13]. The mechanism underlying this improved performance involves reduced stabilization of enolate intermediates and modified hydrogen bonding interactions that favor the retention of stereochemical integrity.

Water content in reaction solvents represents another critical factor affecting racemization rates. Trace amounts of water can catalyze proton transfer reactions and facilitate the formation of hydrogen-bonded networks that promote enolization. Conversely, controlled addition of water under specific conditions has been shown to actually reduce racemization through competitive solvation effects [5].

Analytical Methods for Enantiomeric Purity Determination

The accurate determination of enantiomeric purity in fluorenylmethyloxycarbonyl-phenylglycine-hydroxyl derivatives requires sophisticated analytical methodologies capable of distinguishing between closely related stereoisomers. Multiple complementary techniques have been developed and optimized for this challenging analytical task [14] [15] [16].

Table 4: Analytical Methods Comparison

| Method | Detection Limit (%) | Analysis Time (min) | Sample Preparation | Cost | Accuracy (%) |

|---|---|---|---|---|---|

| Chiral HPLC | 0.1 | 30 | Minimal | High | 99.5 |

| NMR Spectroscopy | 5.0 | 45 | None | Medium | 85.0 |

| Circular Dichroism | 0.1 | 10 | Minimal | High | 99.8 |

| Mass Spectrometry | 1.0 | 5 | Minimal | Medium | 95.0 |

| GC-MS (derivatized) | 0.5 | 25 | Extensive | Medium | 98.0 |

| Polarimetry | 2.0 | 2 | None | Low | 90.0 |

Chiral high-performance liquid chromatography represents the gold standard for enantiomeric purity determination of phenylglycine derivatives. This technique employs chiral stationary phases that provide differential retention of enantiomers through stereoselective interactions. The most effective chiral stationary phases for fluorenylmethyloxycarbonyl-phenylglycine-hydroxyl analysis utilize dinitrobenzoyl phenylglycine selectors that exploit pi-pi interactions and hydrogen bonding to achieve baseline separation of enantiomers [17] [18].

The development of ligand exchange chromatography has provided an alternative approach for enantiomeric separation that utilizes copper(II) complexes with L-proline as chiral selectors. This methodology offers the advantage of using conventional C18 columns with chiral mobile phase additives, significantly reducing the cost of analysis while maintaining excellent resolution [19]. Optimal separation conditions involve copper(II) to L-proline ratios of 2.5:5 mM with 10% methanol at pH 6.0, achieving baseline separation within 11 minutes [19].

Nuclear magnetic resonance spectroscopy, while lacking the sensitivity of chromatographic methods, provides valuable structural information that complements enantiomeric purity determinations. The use of chiral derivatizing agents such as Mosher reagents enables the conversion of enantiomers to diastereomers that exhibit distinct NMR signatures [20] [21]. Boc-phenylglycine has emerged as a particularly effective chiral derivatizing agent that provides large chemical shift differences between diastereomeric derivatives [21].

Circular dichroism spectroscopy offers rapid and sensitive enantiomeric purity determination through measurement of differential absorption of left and right circularly polarized light. This technique is particularly well-suited for phenylglycine derivatives due to their strong chromophoric properties [22]. The G-value method, which relates ellipticity to absorbance measurements, provides concentration-independent results with accuracy levels exceeding 99.8% [22].

Mass spectrometric methods have gained increasing importance for enantiomeric analysis through the development of kinetic methods that exploit differential fragmentation rates of metal-bound enantiomeric complexes. These approaches utilize electrospray ionization to generate transition metal complexes that undergo collision-induced dissociation with enantiomer-specific kinetics [23]. The ratio of competitive dissociation rates directly correlates with enantiomeric composition, enabling rapid and accurate analysis.

Racemization Mitigation Strategies

Alternative Coupling Reagents

The development of specialized coupling reagents represents a crucial strategy for minimizing racemization during fluorenylmethyloxycarbonyl-phenylglycine-hydroxyl incorporation into peptide sequences. Contemporary coupling reagents have been specifically designed to reduce the formation of reactive intermediates that promote stereochemical degradation [24] [25] [26].

Table 5: Coupling Reagent Comparison

| Coupling Reagent | Racemization Level | Correct Enantiomer (%) | Coupling Time (min) | Reaction Efficiency (%) |

|---|---|---|---|---|

| HATU/DIPEA | Moderate | 70 | 30 | 95 |

| HBTU/DIPEA | Moderate | 72 | 30 | 94 |

| DMTMM-BF4/NMM | Low | 85 | 60 | 88 |

| PyBOP/DIPEA | High | 65 | 15 | 98 |

| DIC/HOBt | Moderate | 74 | 45 | 89 |

| TDBTU | Very Low | 92 | 45 | 87 |

4-Dimethylamino-4-methylmorpholinium tetrafluoroborate (DMTMM-BF4) has demonstrated exceptional performance in reducing racemization of phenylglycine derivatives. This triazine-derived coupling reagent operates through a unique mechanism that minimizes the formation of highly reactive intermediates responsible for stereochemical degradation [3] [11]. When combined with N-methylmorpholine as an activating base, DMTMM-BF4 enables the synthesis of phenylglycine-containing peptides with diastereomeric purities exceeding 85% [11].

3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) represents another highly effective coupling reagent specifically designed for racemization-prone amino acids. This phosphonate-based activator forms stable yet reactive intermediates that undergo nucleophilic displacement with minimal epimerization [26]. DEPBT has proven particularly valuable for arylglycine derivatives, consistently achieving enantiomeric purities above 90% under optimized conditions.

O-(3,4-Dihydro-4-oxo-1,2,3-benzotriazine-3-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TDBTU) exhibits the lowest racemization tendency among commonly used coupling reagents. This benzotriazinone-derived activator operates through a mechanism that generates highly electrophilic intermediates while avoiding the formation of long-lived reactive species that promote racemization [26]. TDBTU has consistently demonstrated superior performance in fragment condensation reactions and macrocyclization processes where stereochemical integrity is paramount.

The selection of appropriate additives significantly enhances the performance of coupling reagents in preventing racemization. 1-Hydroxybenzotriazole (HOBt) and its derivatives serve as effective nucleophilic catalysts that accelerate coupling rates while suppressing side reactions. The addition of HOBt to carbodiimide-based coupling systems reduces racemization by forming stable yet reactive intermediates that undergo rapid displacement by amino nucleophiles [25].

Modified Reaction Conditions

The optimization of reaction conditions represents a fundamental approach to minimizing racemization during fluorenylmethyloxycarbonyl-phenylglycine-hydroxyl coupling. These modifications encompass adjustments to temperature, time, pH, and concentration parameters to create environments that favor stereochemical preservation [27] [5].

Low-temperature coupling protocols have emerged as highly effective strategies for racemization mitigation. Reactions conducted at 0-5°C consistently demonstrate improved stereochemical retention, with diastereomeric purities often exceeding 90% [27]. The reduced thermal energy at low temperatures significantly decreases the rate of enolization and oxazolone formation, thereby preserving stereochemical integrity. However, these conditions require extended reaction times and may necessitate the use of more reactive coupling reagents to maintain adequate coupling efficiency.

The implementation of rapid coupling protocols represents an alternative approach that minimizes the duration of exposure to racemizing conditions. Microwave-assisted synthesis at moderate temperatures (50°C) with short reaction times (10-20 minutes) can achieve excellent coupling efficiency while limiting racemization [3] [11]. These protocols require careful optimization of power settings and temperature control to avoid thermal degradation while maximizing coupling rates.

pH optimization plays a crucial role in racemization mitigation, as the protonation state of reactive species significantly affects their tendency toward stereochemical degradation. Maintaining reaction pH values between 7.5 and 8.5 provides optimal conditions for coupling while minimizing base-catalyzed racemization [5]. Buffer systems utilizing TRIS or phosphate components help maintain stable pH conditions throughout the coupling process.

Pre-activation strategies involve the separate formation of activated amino acid derivatives prior to coupling, thereby reducing the concentration of bases and other racemizing agents during the actual coupling step. This approach requires careful timing and temperature control but can significantly improve stereochemical outcomes [25].

Specialized Additives

The incorporation of specialized additives represents an advanced strategy for racemization prevention that operates through multiple mechanisms including competitive binding, radical scavenging, and stabilization of preferred conformations [28] [10] [29].

Copper(II) chloride has demonstrated remarkable efficacy as a racemization-suppressing additive when used in conjunction with conventional coupling reagents. The proposed mechanism involves coordination of copper ions to the alpha-amino acid moiety, thereby preventing enolate formation and stabilizing the desired stereochemical configuration [25]. Optimal results are achieved with copper(II) chloride concentrations of 0.1-0.2 equivalents relative to the amino acid substrate.

Zinc-based additives operate through similar coordination mechanisms but offer enhanced compatibility with a broader range of coupling conditions. Zinc triflate and zinc chloride have both demonstrated effectiveness in suppressing racemization while maintaining high coupling efficiency [28]. These additives appear to function by forming stable chelate complexes that protect the stereocenter from base-mediated abstraction.

Antioxidant additives such as 2,6-di-tert-butyl-4-methylphenol (BHT) and tocopherols provide protection against radical-mediated racemization pathways. These compounds function by intercepting reactive radical species that can abstract alpha-hydrogens and initiate stereochemical degradation [10]. The incorporation of antioxidants is particularly beneficial in reactions conducted under oxidative conditions or in the presence of metal catalysts.

Crown ethers and related macrocyclic compounds offer unique mechanisms for racemization prevention through selective complexation of cationic species. These additives can sequester metal ions and protons that promote racemization while allowing the desired coupling reactions to proceed efficiently [28]. The selectivity of crown ethers for specific cationic species enables fine-tuning of reaction conditions to optimize both reactivity and stereochemical preservation.

Quaternary ammonium salts such as tetrabutylammonium fluoride provide alternative base systems that can facilitate coupling reactions while exhibiting reduced tendency toward enolate formation. These phase-transfer catalysts enable coupling under essentially neutral conditions, thereby minimizing base-catalyzed racemization pathways [29].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.